1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. It is characterized by its unique structural features, including multiple methoxy groups that enhance its reactivity and solubility. This compound is notably recognized as a derivative of isoquinoline and has garnered attention for its potential biological activities.
Source: The compound is synthesized from readily available precursors, primarily 3,4-dimethoxybenzyl chloride and 3,4-dihydro-6,7-dimethoxyisoquinoline, using various organic solvents and catalysts under controlled conditions .
Classification: It belongs to the class of isoquinolinium salts, which are often studied for their pharmacological properties. Its systematic name reflects its complex structure, incorporating elements from both methoxybenzyl and isoquinoline derivatives.
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride typically follows these methods:
The reaction mechanism involves nucleophilic substitution where the benzyl chloride reacts with the isoquinoline derivative to form the isoquinolinium salt. The use of appropriate solvents and catalysts is crucial for achieving high yields.
The molecular formula of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride is CHClNO, with a molecular weight of approximately 377.86 g/mol.
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride can participate in various chemical reactions:
The mechanism of action for 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride involves interaction with specific molecular targets within biological systems.
The physical properties of this compound include:
In terms of chemical properties:
Relevant data includes:
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride has diverse applications:
This compound's unique structure and reactivity position it as a valuable asset in both academic research and industrial applications.
Isoquinoline alkaloids represent one of the most structurally diverse classes of nitrogen-containing plant metabolites, with over 2,500 identified structures. These compounds share a fundamental bicyclic ring system consisting of a benzene ring fused to pyridine. The core scaffold permits extensive chemical modifications, leading to eight primary subclasses: benzylisoquinolines, aporphines, protoberberines, benzo[c]phenanthridines, protopines, phthalideisoquinolines, morphinans, and emetine alkaloids. Among these, benzylisoquinolines serve as biosynthetic precursors for more complex subgroups. The compound 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride belongs to the 3,4-dihydroisoquinolinium salt category, characterized by a partially saturated isoquinoline ring and quaternary ammonium formation. This structural feature imparts distinct physicochemical properties, including enhanced water solubility due to the permanent positive charge and increased stability compared to fully aromatic analogs [8].
Table 1: Structural Subclasses of Isoquinoline Alkaloids
Subclass | Core Features | Representative Compounds | Key Modifications |
---|---|---|---|
Benzylisoquinolines | C6-C2 linkage at C1 | Papaverine, Reticuline | 1-Benzyl substitution |
3,4-Dihydroisoquinolinium Salts | Partially reduced ring; quaternary nitrogen | Target compound, Dihydropapaverine | N-Alkylation creating permanent cation |
Protoberberines | Tetracyclic scaffold with berberine backbone | Berberine, Palmatine | Closure between C8-C13 |
Aporphines | Ortho-fused pentacyclic system | Boldine, Glaucine | C6a-C7 bond formation |
Morphinans | Complex tetracyclic framework | Morphine, Codeine | Additional cyclohexane ring |
Papaverine, isolated from Papaver somniferum (opium poppy) in 1848 by Georg Merck, marked a pivotal discovery in alkaloid chemistry. Unlike morphine, it lacked significant analgesic properties but exhibited potent spasmolytic activity. Structural elucidation by Goldschmiedt (1885-1898) revealed its fully aromatic isoquinoline structure with four methoxy groups—a configuration later confirmed through the first total synthesis by Pictet and Gams in 1909. The exploration of hydrogenated derivatives began in the mid-20th century, driven by efforts to modify pharmacokinetic profiles. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride (dihydropapaverine hydrochloride, CAS 5884-22-0) emerged as a key synthetic analog, differing from papaverine through saturation of the C3-C4 bond and quaternization of the nitrogen atom. This modification fundamentally altered its electronic properties, converting the tertiary amine into a permanently charged species with distinct receptor interactions [3] [5] [9].
Table 2: Papaverine and Its Principal Derivatives
Compound | Structural Status | CAS Registry | Key Chemical Distinctions |
---|---|---|---|
Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) | Aromatic tertiary amine | 58-74-2 | Fully unsaturated ring; neutral nitrogen |
3,4-Dihydropapaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline) | Partially saturated tertiary amine | 6957-27-3 | Saturated C3-C4 bond; uncharged nitrogen |
1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | Quaternary ammonium salt | 5884-22-0 | Saturated C3-C4 bond; permanently charged nitrogen |
3,4-Dihydroisoquinolinium salts occupy a strategic niche in drug design due to their enhanced aqueous solubility and electrostatic interaction capabilities. The quaternary nitrogen enables ionic binding to biological targets, while the partially saturated ring reduces planarity, potentially mitigating DNA intercalation-related toxicity. These compounds serve as pivotal intermediates in synthesizing complex alkaloids and as standalone pharmacophores. For instance, berberine derivatives with similar quaternary structures exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO)—enzymes implicated in cancer immune evasion. The target compound’s molecular weight (377.86 g/mol) and chloride counterion optimize crystallinity, facilitating purification. Its melting point (202°C) reflects lattice stability, advantageous for formulation. Current research exploits this scaffold in developing kinase inhibitors and antimicrobial agents, capitalizing on the cationic nature to target ATP-binding pockets and microbial membranes [2] [6] [8].
Table 3: Physicochemical and Biological Properties of the Target Compound
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₂₀H₂₄ClNO₄ | Optimal size for blood-brain barrier permeability |
Quaternary Nitrogen | Fixed positive charge | Enhances water solubility; enables ionic bonding |
Melting Point | 202°C | Indicates high purity and crystallinity |
Aqueous Solubility | Moderate (chloride salt form) | Improves bioavailability over neutral alkaloids |
Enzymatic Inhibition Potential | IDO1/TDO (predicted IC₅₀ ~µM) | Relevant for immunomodulatory applications |
The synthetic versatility of 3,4-dihydroisoquinolinium salts is evidenced by routes involving Pomeranz-Fritsch cyclization or reductive amination. For example, 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride is synthesized via N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4-dimethoxybenzyl chloride, followed by quaternization and chloride exchange. Modifications at the benzylic position or on the methoxy groups generate libraries for structure-activity relationship studies, particularly in anticancer and antiviral contexts. Recent investigations highlight its role as a precursor to berberine analogs with dual IDO1/TDO inhibitory activity—compounds that overcome limitations of neutral alkaloids through improved target engagement [2] [6] [9].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1